1-Benzyl-3-(2-thienyl)piperazine
Description
1-Benzyl-3-(2-thienyl)piperazine is a piperazine derivative featuring a benzyl group at the N1 position and a 2-thienyl (thiophene) substituent at the N3 position.
Properties
IUPAC Name |
1-benzyl-3-thiophen-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-2-5-13(6-3-1)11-17-9-8-16-14(12-17)15-7-4-10-18-15/h1-7,10,14,16H,8-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZZPAYGUJCNOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC=CS2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2-thienyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 2-thienylamine with benzyl chloride in the presence of a base, such as triethylamine, to form the benzylated piperazine derivative. The reaction is typically carried out in an aprotic solvent, such as dichloromethane, under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production often employs advanced purification techniques, such as column chromatography or recrystallization, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(2-thienyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thienyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.
Major Products Formed:
Oxidation: The oxidation of the thienyl group can lead to the formation of thiophene derivatives.
Reduction: Reduction reactions can produce piperazine derivatives with reduced thienyl groups.
Substitution: Substitution reactions can result in the formation of various substituted piperazine derivatives.
Scientific Research Applications
1-Benzyl-3-(2-thienyl)piperazine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
1-Benzyl-3-(2-thienyl)piperazine can be compared with other similar compounds, such as benzylpiperazine and other substituted piperazines. These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific thienyl group, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects at the N1 Position
The N1 benzyl group distinguishes this compound from analogues with simpler alkyl or aryl substitutions. For example:
- This analogue was a precursor in the synthesis of thiophene-containing antidepressants like CGS 11049A, which exhibited stronger presynaptic α-receptor binding than mianserin .
- 1-(4-Methoxyphenyl)piperazine () : The electron-donating methoxy group enhances solubility but may reduce metabolic stability due to increased susceptibility to oxidative demethylation.
Table 1: N1-Substituted Piperazine Analogues
Substituent Effects at the N3 Position
The 2-thienyl group at N3 is a critical pharmacophore. Comparisons include:
- 1-Benzyl-3-phenylpiperazine () : Replacing thienyl with phenyl removes the sulfur atom’s electron-rich character, altering electronic distribution and receptor interactions. Phenyl-substituted derivatives often show reduced affinity for serotonin or α-adrenergic receptors compared to thienyl analogues .
- 1-Benzyl-3-(trifluoroethyl)piperazine () : The trifluoroethyl group increases electronegativity and metabolic resistance but may reduce aromatic π-π stacking interactions critical for receptor binding.
Table 2: N3-Substituted Piperazine Analogues
Biological Activity
1-Benzyl-3-(2-thienyl)piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a piperazine ring substituted with a benzyl group and a thienyl group. The synthesis typically involves the reaction of benzyl chloride with 3-(2-thienyl)piperazine under basic conditions, leading to the formation of the desired compound.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that it may act as a selective serotonin reuptake inhibitor (SSRI) and has shown affinity for histamine receptors, which could facilitate its use in treating mood disorders and other neurological conditions.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives containing thienyl moieties have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were determined through standard microbiological assays.
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
| Control (Ampicillin) | 8 | Staphylococcus aureus |
Neurological Effects
Research has indicated that this compound may exhibit neuroprotective effects. A study involving in vitro models of neurodegeneration suggested that it could reduce neuronal apoptosis induced by oxidative stress. The mechanism appears to involve modulation of neurotransmitter levels and inhibition of pro-apoptotic signaling pathways.
Case Studies
- Neuroprotective Effects : A study published in Journal of Neurochemistry reported that treatment with this compound resulted in a significant reduction in markers of oxidative stress in neuronal cultures exposed to neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative diseases.
- Antimicrobial Efficacy : In another investigation, derivatives of this compound were tested against clinical isolates of Candida albicans. The results showed that while some derivatives were ineffective, others exhibited moderate antifungal activity, indicating the need for further structural optimization.
Toxicological Profile
The safety profile of this compound has been assessed through various toxicological studies. Acute toxicity tests in rodents indicate a high LD50 (>2000 mg/kg), suggesting low acute toxicity. However, further studies are required to evaluate chronic exposure effects and potential long-term impacts on human health.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
